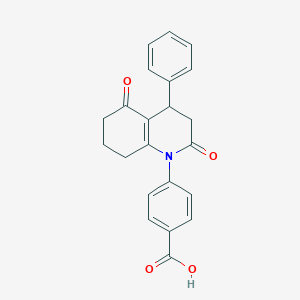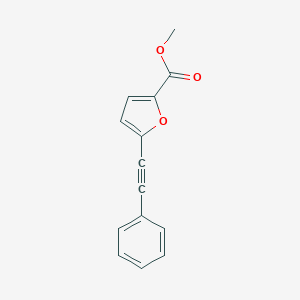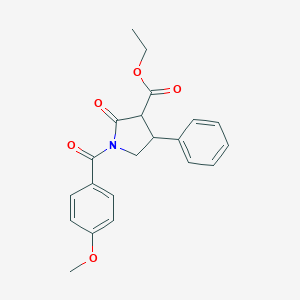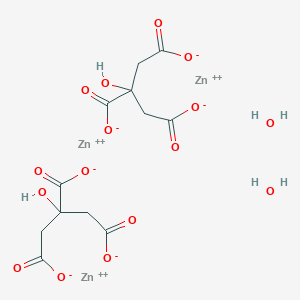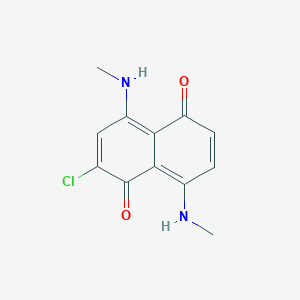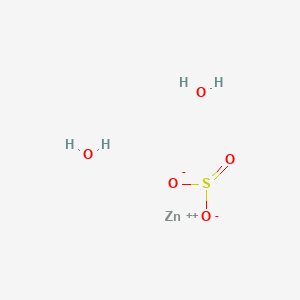
2-Hydroxypropyl laurate
Overview
Description
2-Hydroxypropyl laurate is a chemical compound that is not directly studied in the provided papers. However, there is a related compound, 3-chloro-2-hydroxypropyl laurate, which is mentioned as an intermediate in the synthesis of a novel betaine type asphalt emulsifier . This compound is structurally similar to this compound, with the addition of a chlorine atom. The papers provided focus on various laurate compounds and their applications, such as in the formation of monolayers at the air-water interface and as emulsifiers in asphalt .
Synthesis Analysis
The synthesis of a related compound, 3-chloro-2-hydroxypropyl laurate, involves an esterification reaction between lauric acid and epichlorohydrin, followed by reactions with dimethylamine and sodium chloroacetate . The optimum conditions for the esterification step were determined to be a reaction temperature of 80°C, a reaction time of 6 hours, and a specific mole ratio of reactants and catalyst. The yield of this step was reported to be 97.1% under these conditions .
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of 3-chloro-2-hydroxypropyl laurate was confirmed using FTIR and 1H NMR techniques . These methods are commonly used to determine the chemical structure and confirm the identity of synthesized compounds.
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for this compound. However, the synthesis of 3-chloro-2-hydroxypropyl laurate and its use as an asphalt emulsifier suggest that laurate derivatives can participate in various chemical reactions, including esterification and complex formation . The reaction mechanism proposed for the synthesis of 3-chloro-2-hydroxypropyl laurate includes the formation of an ester bond and subsequent reactions to introduce the betaine functional group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. However, the study of 3-chloro-2-hydroxypropyl laurate revealed that the critical micelle concentration (CMC) of the final emulsifier product is 7.4×10^-4 mol/L, and the surface tension at CMC is 30.85 mN/m . These properties are important for the application of surfactants and emulsifiers in industrial processes.
Scientific Research Applications
1. Asphalt Emulsification
Shi, Sun, Li, and Zhang (2015) synthesized a novel betaine type asphalt emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate, which demonstrated effective properties for rapid-set asphalt emulsification. This synthesis indicates potential applications in road construction and maintenance (Shi et al., 2015).
2. Pharmaceutical Applications
Caira, Dodds, and Nassimbeni (2002) explored the polymorphism and inclusion of salbutamol laurate in (2-hydroxypropyl)-β-cyclodextrin, revealing potential pharmaceutical applications for enhancing drug stability and solubility (Caira et al., 2002).
3. Cosmetic Industry
Chang et al. (2006, 2007) and Lin et al. (2015) investigated the optimal biosynthesis of hexyl laurate, a medium-chain ester with a fruity flavor, indicating its utility as an emollient in personal care and cosmetic products (Chang et al., 2006), (Chang et al., 2007), (Lin et al., 2015).
4. Biodegradable Plastics
Shen et al. (2015) demonstrated the use of sodium laurate for the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from excess activated sludge, suggesting its role in the development of biodegradable plastics (Shen et al., 2015).
5. Green Chemistry Applications
Zhang et al. (2014) utilized starch laurate in a green technology for the synthesis of high fatty acid starch esters, highlighting its role in sustainable chemistry applications (Zhang et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Hydroxypropyl laurate, also known as 2-Hydroxypropyl dodecanoate, is a compound that is often used in various applications due to its properties . .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by various factors, including its formulation and the specific route of administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under strong acid or strong alkali conditions, the compound can be easily hydrolyzed . .
properties
IUPAC Name |
2-hydroxypropyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIZVZJETFVJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881006 | |
| Record name | 2-Hydroxypropyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142-55-2, 27194-74-7 | |
| Record name | 2-Hydroxypropyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 2-hydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol monolaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, monoester with 1,2-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric acid, monoester with propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxypropyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL 1-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4AW13H75T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the synthesis of the betaine-type asphalt emulsifier leverage the properties of 2-hydroxypropyl laurate?
A1: The research focuses on synthesizing a novel betaine-type asphalt emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate. This synthesis involves a multi-step process where this compound is a key intermediate product. [] The researchers first synthesize 3-chloro-2-hydroxypropyl laurate from lauric acid and epichlorohydrin. This intermediate is then further reacted with dimethylamine and sodium chloroacetate to yield the final betaine-type emulsifier. The presence of both hydrophilic (betaine group) and hydrophobic (laurate chain) components in the final structure, derived from this compound, is crucial for its function as an effective asphalt emulsifier. []
Q2: What analytical techniques were employed to study the synthesis of 3-chloro-2-hydroxypropyl laurate?
A2: The researchers utilized a combination of online Fourier-transform infrared spectroscopy (FTIR) and 1H Nuclear Magnetic Resonance (1H NMR) to characterize the synthesized compounds. Online FTIR monitoring provided real-time insights into the reaction progress and facilitated the identification of byproducts formed during the synthesis of 3-chloro-2-hydroxypropyl laurate. [] The study of the reaction mechanism and the confirmation of the final product structure were achieved through 1H NMR analysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



